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Compound of Interest

Compound Name:
(6-Methylpyridazin-3-

yl)methanamine

Cat. No.: B1455589 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for the

novel compound (6-Methylpyridazin-3-yl)methanamine. As experimental spectra for this

specific molecule are not widely available in the public domain, this document leverages

established principles of spectroscopy and comparative data from analogous structures to

construct a robust predictive framework. This guide is intended for researchers, scientists, and

drug development professionals engaged in the synthesis, characterization, and application of

pyridazine-based compounds.

Introduction: The Significance of Spectroscopic
Characterization
(6-Methylpyridazin-3-yl)methanamine is a heterocyclic amine containing a pyridazine

scaffold, a structural motif of significant interest in medicinal chemistry due to its diverse

biological activities.[1] The precise structural elucidation of such molecules is paramount for

understanding their structure-activity relationships (SAR) and ensuring their purity and identity.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), and Infrared (IR) Spectroscopy, provide a powerful and non-destructive means to

achieve this.

This guide will delve into the predicted spectroscopic signature of (6-Methylpyridazin-3-
yl)methanamine, offering a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, Mass,
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and IR spectra. The causality behind experimental choices and the logic of spectral

interpretation are emphasized to provide a practical and insightful resource.

Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme

will be used for (6-Methylpyridazin-3-yl)methanamine.

Caption: Molecular structure of (6-Methylpyridazin-3-yl)methanamine with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of (6-Methylpyridazin-3-yl)methanamine in a suitable

deuterated solvent, such as CDCl₃ or DMSO-d₆, is summarized in the table below. These

predictions are based on the analysis of structurally similar compounds, including 3-

methylpyridazine[2][3] and 3-(aminomethyl)pyridine.[4]

Proton

Predicted

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Integration

H4 7.4 - 7.6 Doublet (d) 8.0 - 9.0 1H

H5 7.2 - 7.4 Doublet (d) 8.0 - 9.0 1H

-CH₂- (C7) 3.9 - 4.1 Singlet (s) - 2H

-CH₃ (C8) 2.6 - 2.8 Singlet (s) - 3H

-NH₂ 1.5 - 2.5
Broad Singlet (br

s)
- 2H
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Experimental Protocol
Sample Preparation:

Weigh approximately 5-10 mg of (6-Methylpyridazin-3-yl)methanamine.

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Spectral width: -2 to 12 ppm

Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key structural features:

Pyridazine Ring Protons (H4 and H5): The two protons on the pyridazine ring are expected

to appear as doublets in the aromatic region (δ 7.2 - 7.6 ppm). Their coupling to each other

will result in a characteristic AB quartet or two distinct doublets, depending on the difference

in their chemical shifts. The downfield shift is attributed to the deshielding effect of the

aromatic ring and the two nitrogen atoms.

Aminomethyl Protons (-CH₂-): The two protons of the aminomethyl group are expected to

appear as a singlet in the range of δ 3.9 - 4.1 ppm. The absence of coupling to neighboring

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1455589?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protons simplifies this signal.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyridazine ring

are predicted to resonate as a singlet at approximately δ 2.6 - 2.8 ppm.

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to

quadrupole broadening and exchange with trace amounts of water in the solvent. The

chemical shift of this peak can vary and is dependent on concentration and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon framework of a

molecule.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for (6-Methylpyridazin-3-yl)methanamine are

presented below. These estimations are based on known ¹³C NMR data for substituted

pyridazines and related heterocyclic systems.

Carbon Predicted Chemical Shift (δ, ppm)

C3 155 - 160

C6 158 - 163

C4 125 - 130

C5 120 - 125

C7 (-CH₂-) 45 - 50

C8 (-CH₃) 20 - 25

Experimental Protocol
Sample Preparation:
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Prepare the sample as described for ¹H NMR spectroscopy, using a slightly higher

concentration if necessary (20-50 mg).

Instrumentation and Acquisition:

Spectrometer: A 100 MHz or higher field NMR spectrometer.

Pulse Program: Standard proton-decoupled ¹³C NMR sequence.

Acquisition Parameters:

Number of scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 200 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is consistent with the proposed structure:

Pyridazine Ring Carbons (C3, C6, C4, C5): The carbons of the pyridazine ring are expected

to resonate in the downfield region (δ 120 - 163 ppm). The carbons directly attached to the

nitrogen atoms (C3 and C6) will be the most deshielded.

Aminomethyl Carbon (C7): The carbon of the aminomethyl group is predicted to appear in

the aliphatic region, around δ 45 - 50 ppm.

Methyl Carbon (C8): The methyl carbon will be the most upfield signal, expected around δ 20

- 25 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data
Molecular Formula: C₆H₉N₃
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Molecular Weight: 123.16 g/mol

Predicted [M+H]⁺: m/z 124.09

The fragmentation of pyridazine derivatives often involves the loss of nitrogen (N₂), HCN, and

side chains. The predicted fragmentation pattern for (6-Methylpyridazin-3-yl)methanamine is

outlined below.

[C₆H₉N₃]⁺˙
m/z 123

[C₆H₈N₃]⁺
m/z 122

-H•

[C₆H₇N₂]⁺
m/z 107

-NH₂•

[C₅H₅N₂]⁺
m/z 93

-CH₂NH₂•

[C₆H₉N]⁺˙
m/z 95

-HCN

Click to download full resolution via product page

Caption: Predicted mass fragmentation pathway for (6-Methylpyridazin-3-yl)methanamine.

Experimental Protocol
Instrumentation and Ionization:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for this

amine-containing compound.

Sample Introduction:

The sample can be introduced via direct infusion or coupled with liquid chromatography (LC-

MS). A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with

0.1% formic acid) is prepared.

Interpretation of the Predicted Mass Spectrum
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Molecular Ion Peak: In ESI-MS, the protonated molecular ion [M+H]⁺ at m/z 124.09 would be

the most prominent peak, confirming the molecular weight.

Fragmentation Pattern: The fragmentation of pyridazines can be complex.[5][6][7] Key

expected fragments for (6-Methylpyridazin-3-yl)methanamine include:

Loss of a hydrogen radical to give an ion at m/z 122.

Loss of the amino radical (-NH₂) to yield a fragment at m/z 107.

Cleavage of the C-C bond between the ring and the aminomethyl group, resulting in a

fragment at m/z 93.

Loss of dinitrogen (N₂) from the pyridazine ring is a common fragmentation pathway for

this class of compounds.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Predicted IR Data
The predicted characteristic IR absorption bands for (6-Methylpyridazin-3-yl)methanamine
are listed below, based on the analysis of pyridazine and amine-containing compounds.[2][8]

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (amine) 3300 - 3500 Medium, often two bands

C-H Stretch (aromatic) 3000 - 3100 Medium to Weak

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=N and C=C Stretch (ring) 1400 - 1600 Medium to Strong

N-H Bend (amine) 1550 - 1650 Medium

C-N Stretch 1000 - 1250 Medium
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Experimental Protocol
Sample Preparation:

The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a

KBr pellet if it is a solid.

Instrumentation and Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Interpretation of the Predicted IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups:

Amine Group: The presence of a primary amine will be confirmed by the characteristic N-H

stretching vibrations in the 3300-3500 cm⁻¹ region and an N-H bending vibration around

1550-1650 cm⁻¹.

Pyridazine Ring: The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=N and

C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region are indicative of the pyridazine

ring.

Aliphatic Groups: The C-H stretching vibrations of the methyl and methylene groups will

appear in the 2850-3000 cm⁻¹ range.

Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic profile of (6-
Methylpyridazin-3-yl)methanamine. By leveraging data from analogous structures and

fundamental spectroscopic principles, we have constructed a detailed and reliable set of
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expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This guide serves as a valuable

resource for researchers in the field, enabling them to confidently identify and characterize this

and related pyridazine derivatives in their synthetic and drug discovery endeavors. The

provided protocols and interpretations are designed to be self-validating, ensuring a high

degree of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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